molecular formula C9H7BrO2S B8152668 4-Bromo-1-ethynyl-2-(methylsulfonyl)benzene

4-Bromo-1-ethynyl-2-(methylsulfonyl)benzene

Cat. No.: B8152668
M. Wt: 259.12 g/mol
InChI Key: LSDIMLSQZMCZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethynyl-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H7BrO2S. It is characterized by the presence of a bromine atom, an ethynyl group, and a methylsulfonyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 4-Bromo-1-ethynyl-2-(methylsulfonyl)benzene typically involves multiple steps. One common method starts with the bromination of 1-ethynyl-2-(methylsulfonyl)benzene. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Bromo-1-ethynyl-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield sulfone derivatives.

Scientific Research Applications

4-Bromo-1-ethynyl-2-(methylsulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates.

    Medicine: Research into the medicinal properties of derivatives of this compound is ongoing

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethynyl-2-(methylsulfonyl)benzene depends on its specific application. In chemical reactions, the bromine atom and ethynyl group are key reactive sites. The bromine atom can undergo substitution reactions, while the ethynyl group can participate in coupling reactions. The methylsulfonyl group can influence the reactivity and stability of the compound through its electron-withdrawing properties.

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, it could interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

4-Bromo-1-ethynyl-2-(methylsulfonyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(methylsulfonyl)benzene: This compound lacks the ethynyl group, which significantly alters its reactivity and applications.

    4-Bromo-1-ethynylbenzene: This compound lacks the methylsulfonyl group, affecting its electron-withdrawing properties and reactivity.

    4-Ethynyl-1-(methylsulfonyl)benzene: This compound lacks the bromine atom, which changes its potential for substitution reactions.

The presence of both the bromine atom and the ethynyl group in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-1-ethynyl-2-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S/c1-3-7-4-5-8(10)6-9(7)13(2,11)12/h1,4-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDIMLSQZMCZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.